molecular formula C30H52O3 B14288320 2-(4-Hydroxyphenyl)ethyl docosanoate CAS No. 125003-12-5

2-(4-Hydroxyphenyl)ethyl docosanoate

Cat. No.: B14288320
CAS No.: 125003-12-5
M. Wt: 460.7 g/mol
InChI Key: KFEVDPWXEVUUMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Hydroxyphenyl)ethyl docosanoate is a long-chain ester derivative featuring a 4-hydroxyphenyl group attached to an ethyl linker, esterified with docosanoic acid (a C22 saturated fatty acid). Such compounds are often isolated from microbial sources or synthesized for applications in pharmaceuticals, agrochemicals, or material science due to their bioactive or physicochemical properties .

Properties

CAS No.

125003-12-5

Molecular Formula

C30H52O3

Molecular Weight

460.7 g/mol

IUPAC Name

2-(4-hydroxyphenyl)ethyl docosanoate

InChI

InChI=1S/C30H52O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-30(32)33-27-26-28-22-24-29(31)25-23-28/h22-25,31H,2-21,26-27H2,1H3

InChI Key

KFEVDPWXEVUUMW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OCCC1=CC=C(C=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxyphenyl)ethyl docosanoate typically involves the esterification reaction between 4-hydroxyphenylethanol and docosanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Hydroxyphenyl)ethyl docosanoate may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxyphenyl)ethyl docosanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group on the phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a model compound for studying esterification and other organic reactions.

    Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug delivery systems and as a bioactive compound in pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxyphenyl)ethyl docosanoate involves its interaction with specific molecular targets and pathways. The hydroxyl group on the phenyl ring can participate in hydrogen bonding and other interactions with biological molecules, potentially leading to various biological effects. The ester group can also undergo hydrolysis to release the active components, which can then exert their effects on target cells and tissues.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with 2-(4-Hydroxyphenyl)ethyl docosanoate, enabling comparative analysis:

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Features Biological/Industrial Relevance Key Differences Source
Methyl 2-(4-hydroxyphenyl)acetate (7) Methyl ester, 4-hydroxyphenyl group Antimicrobial activity against E. coli Shorter chain (C2 vs C22), lower hydrophobicity
2-(4-Hydroxyphenyl)acetonitrile (8) Nitrile group, 4-hydroxyphenyl substituent Cytotoxic activity (weak inhibition of P388 cells) Lack of ester linkage; reactive nitrile group
Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate Methoxy group, diketone, ethyl ester chain Synthetic intermediate for complex molecules Methoxy vs hydroxy group; diketone functionality
2-(2-Butoxyethoxy)ethyl docosanoate Ether-alcohol chain, docosanoate ester Industrial applications (lubricants, surfactants) Ether-alcohol chain vs hydroxyphenylethyl group

Physicochemical Properties

  • Solubility: Shorter-chain esters like methyl 2-(4-hydroxyphenyl)acetate are more water-soluble than docosanoate derivatives, which are highly lipophilic. The ether-alcohol chain in 2-(2-Butoxyethoxy)ethyl docosanoate enhances solubility in polar organic solvents compared to the hydroxyphenylethyl group .
  • Stability : Nitrile-containing analogs (e.g., compound 8) may undergo hydrolysis under acidic or basic conditions, whereas ester derivatives like the target compound are more stable under physiological conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.